![molecular formula C17H16Cl3N3O2 B4113136 1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
Übersicht
Beschreibung
1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine, commonly known as TAPP, is a synthetic compound that belongs to the class of piperazine derivatives. TAPP has shown significant potential in the field of scientific research due to its unique chemical structure and mechanism of action.
Wirkmechanismus
TAPP acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, TAPP increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function. TAPP also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
TAPP has been shown to have various biochemical and physiological effects. TAPP increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. TAPP also decreases the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to reduced inflammation and oxidative stress. TAPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
TAPP has several advantages for lab experiments. TAPP is a highly potent and selective inhibitor of MAO enzymes, making it an ideal tool for studying the role of these enzymes in various biological processes. TAPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, TAPP has some limitations for lab experiments. TAPP has a relatively short half-life, making it difficult to study its long-term effects. TAPP also has low solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of TAPP. One potential direction is the development of TAPP-based drugs for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is the study of TAPP's effects on other biological targets such as ion channels and transporters. Additionally, the development of TAPP analogs with improved pharmacological properties is an area of active research.
Wissenschaftliche Forschungsanwendungen
TAPP has been extensively studied in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. TAPP has shown potential as a therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. TAPP has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, TAPP has shown promising results in the treatment of cancer and inflammation.
Eigenschaften
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O2/c18-12-9-14(20)15(10-13(12)19)25-11-17(24)23-7-5-22(6-8-23)16-3-1-2-4-21-16/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFRDJCIUIVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-ylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



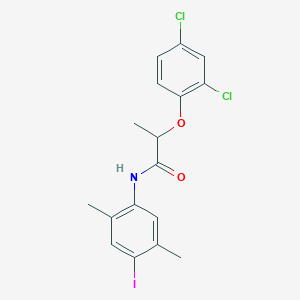
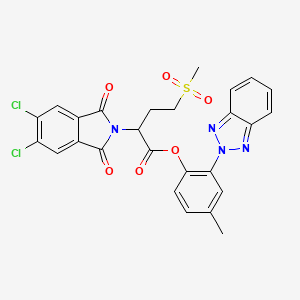


![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)
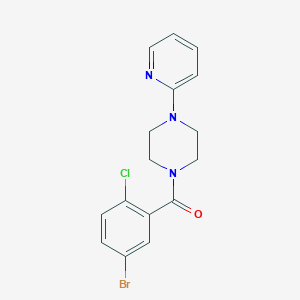
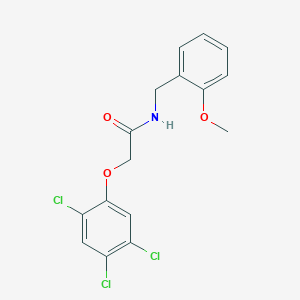
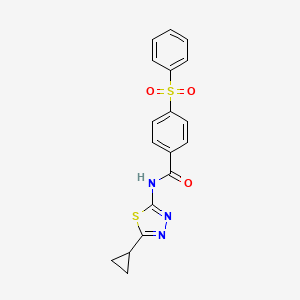

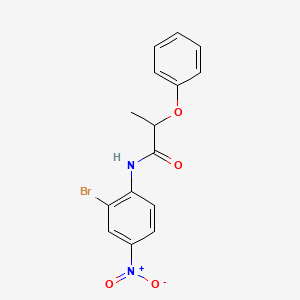
![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)